4-(propan-2-yl)-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(propan-2-yl)-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a thiazole ring and a triazole ring, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-mercapto-3-(propan-2-yl)-1,2,4-triazole with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The triazole and thiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted triazole or thiazole derivatives.
Scientific Research Applications
4-(propan-2-yl)-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- **4-(propan-2-yl)-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both thiazole and triazole rings allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10N4S2 |
---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
4-propan-2-yl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H10N4S2/c1-5(2)12-7(10-11-8(12)13)6-3-14-4-9-6/h3-5H,1-2H3,(H,11,13) |
InChI Key |
DBVFSCXOSAHFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CSC=N2 |
Origin of Product |
United States |
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